molecular formula C28H35N3O5 B10911218 Ethyl 4-[4-methoxy-3-(methoxymethyl)phenyl]-2-oxo-6-[(2-phenylpiperidin-1-yl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Ethyl 4-[4-methoxy-3-(methoxymethyl)phenyl]-2-oxo-6-[(2-phenylpiperidin-1-yl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B10911218
M. Wt: 493.6 g/mol
InChI Key: LZKPPLWELVQRAT-UHFFFAOYSA-N
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Description

ETHYL 4-[4-METHOXY-3-(METHOXYMETHYL)PHENYL]-2-OXO-6-[(2-PHENYLPIPERIDINO)METHYL]-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

The synthesis of ETHYL 4-[4-METHOXY-3-(METHOXYMETHYL)PHENYL]-2-OXO-6-[(2-PHENYLPIPERIDINO)METHYL]-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the pyrimidine ring, followed by the introduction of the phenyl and piperidine groups. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure high yield and purity of the final product. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

ETHYL 4-[4-METHOXY-3-(METHOXYMETHYL)PHENYL]-2-OXO-6-[(2-PHENYLPIPERIDINO)METHYL]-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

ETHYL 4-[4-METHOXY-3-(METHOXYMETHYL)PHENYL]-2-OXO-6-[(2-PHENYLPIPERIDINO)METHYL]-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may be used in studies related to enzyme inhibition or receptor binding.

    Industry: It can be used in the production of specialty chemicals or as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 4-[4-METHOXY-3-(METHOXYMETHYL)PHENYL]-2-OXO-6-[(2-PHENYLPIPERIDINO)METHYL]-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved in these interactions can be complex and may require further research to fully elucidate.

Comparison with Similar Compounds

ETHYL 4-[4-METHOXY-3-(METHOXYMETHYL)PHENYL]-2-OXO-6-[(2-PHENYLPIPERIDINO)METHYL]-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE can be compared with other similar compounds, such as:

    ETHYL 4-[4-METHOXY-3-(METHOXYMETHYL)PHENYL]-2-OXO-6-[(2-PHENYLPIPERIDINO)METHYL]-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE analogs: These compounds have similar structures but may differ in specific functional groups, leading to variations in their properties and activities.

    Other pyrimidine derivatives: These compounds share the pyrimidine core but may have different substituents, resulting in different biological activities and applications

Properties

Molecular Formula

C28H35N3O5

Molecular Weight

493.6 g/mol

IUPAC Name

ethyl 4-[4-methoxy-3-(methoxymethyl)phenyl]-2-oxo-6-[(2-phenylpiperidin-1-yl)methyl]-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C28H35N3O5/c1-4-36-27(32)25-22(17-31-15-9-8-12-23(31)19-10-6-5-7-11-19)29-28(33)30-26(25)20-13-14-24(35-3)21(16-20)18-34-2/h5-7,10-11,13-14,16,23,26H,4,8-9,12,15,17-18H2,1-3H3,(H2,29,30,33)

InChI Key

LZKPPLWELVQRAT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CC(=C(C=C2)OC)COC)CN3CCCCC3C4=CC=CC=C4

Origin of Product

United States

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